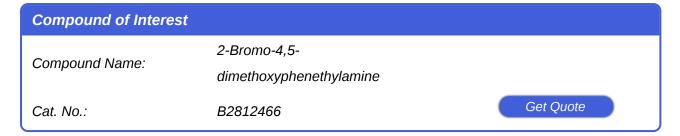


# Pharmacological Profile of 2-Bromo-4,5dimethoxyphenethylamine (2C-B): A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

**2-Bromo-4,5-dimethoxyphenethylamine** (2C-B) is a synthetic phenethylamine and a potent psychoactive compound. This technical guide provides a comprehensive overview of its pharmacological profile, including its receptor binding affinity, functional activity, pharmacokinetics, and in vivo effects. The primary mechanism of action of 2C-B is as a partial agonist at serotonin 5-HT2A and 5-HT2C receptors. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the principal signaling pathway.

## Introduction

**2-Bromo-4,5-dimethoxyphenethylamine**, commonly known as 2C-B, is a psychedelic compound first synthesized by Alexander Shulgin in 1974.[1] Structurally, it is a member of the 2C family of phenethylamines, which are characterized by methoxy groups at the 2 and 5 positions of the phenyl ring. 2C-B is recognized for its hallucinogenic, mild stimulant, and entactogenic-like effects.[1][2] Its primary molecular targets are serotonin receptors, particularly the 5-HT2A subtype, which is a key mediator of the effects of classic psychedelic drugs.[1] This



guide aims to provide a detailed technical overview of the pharmacological properties of 2C-B for research and drug development purposes.

# **Receptor Binding Affinity**

The affinity of 2C-B for various central nervous system (CNS) receptors has been characterized through radioligand binding assays. The data indicates a high affinity for serotonin 5-HT2 receptors, with lower affinity for other serotonin receptor subtypes and other neurotransmitter receptors.

Receptor Subtype	Ligand	Kı (nM)	Species	Reference
Serotonin				
5-HT <sub>2a</sub>	[³H]Ketanserin	82	Human	[3]
5-HT <sub>2a</sub>	[ <sup>125</sup> I]DOI	6.5	Rat	[4]
5-HT20	[ <sup>3</sup> H]Mesulergine	130	Human	[3]
5-HT20	[ <sup>125</sup> I]DOI	1.1	Rat	[4]
5-HT <sub>1a</sub>	[3H]8-OH-DPAT	4,800	Rat	[4]
Adrenergic				
<b>Q</b> 2a	- [³H]Rauwolscine	270	Rat	[4]
Dopamine				
D1	- [³H]SCH23390	>10,000	Rat	[4]
D2	[³H]Spiperone	>10,000	Rat	[4]
Dз	[³H]Spiperone	>10,000	Rat	[4]
Histamine				
Hı	[³H]Mepyramine	>10,000	Rat	[4]

# **Functional Activity**



The functional activity of 2C-B has been primarily characterized at serotonin 5-HT2 receptors, where it acts as a partial agonist. The potency and efficacy of 2C-B in functional assays are summarized below.

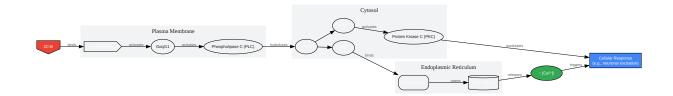
Receptor	Assay Type	Parameter	Value	Species	Reference
5-HT <sub>2a</sub>	Calcium Mobilization	EC50	1.2 nM	Human	[1]
Emax	101% (vs. 5- HT)	Human	[1]		
5-HT <sub>20</sub>	Calcium Mobilization	EC50	13 nM	- Human	[1]
Emax	97% (vs. 5- HT)	Human	[1]		
5-HT <sub>20</sub>	Calcium Mobilization	EC50	0.63 nM	- Human	[1]
Emax	98% (vs. 5- HT)	Human	[1]		

There is some evidence to suggest that in certain experimental systems, such as Xenopus laevis oocytes, 2C-B can act as a 5-HT2A receptor antagonist.[4][5]

## **Signaling Pathways**

The primary signaling pathway for 2C-B's effects is through the activation of the 5-HT2A receptor, a G-protein coupled receptor (GPCR) that couples to G $\alpha$ q. This initiates a cascade of intracellular events, leading to the mobilization of intracellular calcium. Recent research has also highlighted the role of  $\beta$ -arrestin in 5-HT2A receptor signaling, leading to the concept of biased agonism, where a ligand can preferentially activate one pathway over another.[6][7][8] The psychedelic effects of 5-HT2A agonists are thought to be primarily mediated by the Gq pathway, while the role of  $\beta$ -arrestin signaling is still under investigation.[6][7][8]

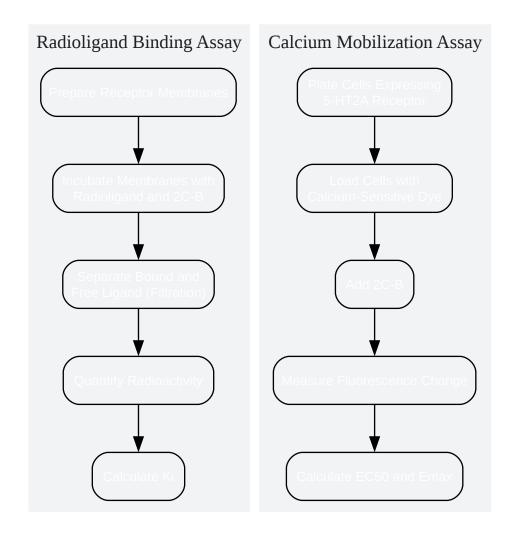




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Figure 1: 5-HT2A Receptor Gq Signaling Pathway





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Figure 2: Experimental Workflow Overview

# **Pharmacokinetics**

The pharmacokinetic properties of 2C-B have been investigated in both preclinical and clinical studies.



Parameter	Value	Species	Route	Reference
Absorption				
Tmax	2.3 - 2.43 hours	Human	Oral	[1]
C <sub>max</sub>	3.31 - 5.4 ng/mL	Human	Oral	[1]
Distribution				
Volume of Distribution (Vd)	16 L/kg	Rat	Subcutaneous	[9]
Brain to Serum Ratio	Up to 13.9	Rat	Subcutaneous	[9]
Metabolism				
Primary Pathways	Oxidative deamination, Demethylation	Human, Rat	[3]	
Major Metabolites	2-(4-bromo-2,5-dimethoxyphenyl)ethanol (BDMPE), 4-bromo-2,5-dimethoxyphenyl acetic acid (BDMPAA)	Human, Rat	[3]	
Elimination				
Half-life (t <sub>1</sub> / <sub>2</sub> )	1.2 - 2.5 hours	Human	Oral	[1]
1.1 hours	Rat	Subcutaneous	[9]	

# **In Vivo Pharmacology**

In animal models, 2C-B induces behaviors consistent with its classification as a psychedelic. The head-twitch response (HTR) in rodents is a behavioral proxy for 5-HT2A receptor activation and is reliably induced by 2C-B.[1] In rats, 2C-B has been shown to have a biphasic effect on



locomotion, with an initial decrease followed by an increase in activity.[10] It also affects the startle reflex and prepulse inhibition, and increases dopamine levels in the nucleus accumbens. [10]

In humans, oral doses of 10-25 mg typically produce psychedelic effects, including visual and auditory alterations, and changes in mood and perception.[2] The onset of effects is generally within 1-2 hours, with a duration of 4-8 hours.[1]

# **Toxicology**

The acute toxicity of 2C-B in humans is considered to be moderate, with most poisonings resulting in manageable symptoms such as mydriasis, agitation, hallucinations, and hypertension.[11] Severe adverse events are rare, but can include seizures and psychosis, particularly at high doses.[12] There have been no confirmed fatalities solely attributed to 2C-B, but the potential for adverse psychological reactions exists, as with all psychedelic compounds. [12]

# Experimental Protocols Radioligand Binding Assay (Competitive Inhibition)

Objective: To determine the binding affinity (Ki) of 2C-B for a specific receptor.

#### Materials:

- Receptor source: Cell membranes from a cell line stably expressing the receptor of interest (e.g., HEK293 cells) or brain tissue homogenates.
- Radioligand: A high-affinity radiolabeled ligand for the target receptor (e.g., [3H]ketanserin for the 5-HT2A receptor).
- Unlabeled 2C-B.
- Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
- Wash buffer (ice-cold).
- 96-well filter plates (e.g., GF/B filters).



- Scintillation cocktail.
- Cell harvester and scintillation counter.

#### Procedure:

- Prepare serial dilutions of unlabeled 2C-B in assay buffer.
- In a 96-well filter plate, add assay buffer, a fixed concentration of radioligand, and varying concentrations of 2C-B.
- Initiate the binding reaction by adding the receptor membrane preparation.
- Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).
- Terminate the reaction by rapid filtration through the filter plate using a cell harvester.
- Wash the filters with ice-cold wash buffer to remove unbound radioligand.
- Dry the filter plate and add scintillation cocktail to each well.
- Measure the radioactivity in each well using a scintillation counter.
- Data is analyzed to determine the IC<sub>50</sub> value, which is then converted to the Ki value using the Cheng-Prusoff equation.[13][14][15]

## **Calcium Mobilization Assay**

Objective: To measure the functional potency (EC<sub>50</sub>) and efficacy (E<sub>max</sub>) of 2C-B at a Gq-coupled receptor.

#### Materials:

- Cell line stably expressing the receptor of interest (e.g., HEK293 or CHO cells).
- Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
- Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).



- 96- or 384-well black-walled, clear-bottom microplates.
- Fluorometric Imaging Plate Reader (FLIPR) or similar instrument.

#### Procedure:

- Seed the cells in the microplates and grow to confluence.
- Load the cells with the calcium-sensitive dye according to the manufacturer's protocol, typically for 1 hour at 37°C.
- Prepare serial dilutions of 2C-B in assay buffer.
- Place the cell plate in the FLIPR instrument and measure baseline fluorescence.
- Add the 2C-B dilutions to the wells and immediately begin measuring the change in fluorescence intensity over time.
- The peak fluorescence response is used to determine the concentration-response curve.
- Data is analyzed using non-linear regression to calculate the EC<sub>50</sub> and E<sub>max</sub> values.[9][16]

## Conclusion

**2-Bromo-4,5-dimethoxyphenethylamine** is a potent serotonin 5-HT2A and 5-HT2C receptor partial agonist with a complex pharmacological profile. Its high affinity and functional activity at these receptors are consistent with its known psychedelic effects. The pharmacokinetic profile of 2C-B is characterized by rapid absorption and a relatively short half-life. Further research is warranted to fully elucidate its therapeutic potential and to better understand the nuances of its signaling mechanisms, including the role of biased agonism. This technical guide provides a foundational overview for researchers and drug development professionals working with this compound.

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